Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

4-(tert-Butyldimethylsilyloxy)piperidine structure
97231-91-9 structure
Nombre del producto:4-(tert-Butyldimethylsilyloxy)piperidine
Número CAS:97231-91-9
MF:C11H25NOSi
Megavatios:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328

4-(tert-Butyldimethylsilyloxy)piperidine Propiedades químicas y físicas

Nombre e identificación

    • Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(t-butyldimethylsilyloxy)piperidine
    • 4-(tert-butyldimethylsilyloxy)piperidine
    • tert-butyl-dimethyl-piperidin-4-yloxysilane
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
    • 4-(tert-Butyldimethylsilyloxy)piperidine
    • MDL: MFCD11847779
    • Renchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
    • Clave inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N
    • Sonrisas: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3

4-(tert-Butyldimethylsilyloxy)piperidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB402757-250mg
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
250mg
€477.40 2025-02-13
abcr
AB402757-250 mg
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
250mg
€470.60 2023-04-25
abcr
AB402757-1g
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
1g
€1110.80 2025-02-13
Enamine
EN300-250683-10g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
10g
$2224.0 2023-09-15
A2B Chem LLC
AI65425-1g
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9 98%
1g
$423.00 2024-07-18
Enamine
EN300-250683-1g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
1g
$626.0 2023-09-15
Aaron
AR00IKM5-500mg
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
97231-91-9 95%
500mg
$696.00 2024-07-18
Aaron
AR00IKM5-5g
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
97231-91-9 95%
5g
$2170.00 2024-07-18
Ambeed
A986449-1g
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9 95%
1g
$650.0 2024-04-16
Aaron
AR00IKM5-10g
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
97231-91-9 95%
10g
$3083.00 2024-07-18

4-(tert-Butyldimethylsilyloxy)piperidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
Referencia
Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis
, United States, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
Referencia
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
Referencia
Preparation of imidazole derivatives as RORγt inhibitors
, Japan, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ;  0 °C
Referencia
Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides
Rojas, Juan J. ; Croft, Rosemary A.; Sterling, Alistair J. ; Briggs, Edward L.; Antermite, Daniele; et al, Nature Chemistry, 2022, 14(2), 160-169

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
Referencia
Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 12 h, rt
Referencia
Preparation of azole derivatives as hepatitis B antiviral agents
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt
Referencia
Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O
Ankner, Tobias; Said Stalsmeden, Anna; Hilmersson, Goeran, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  3 h, 0 °C
Referencia
Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 16 h, rt
Referencia
Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 d, rt
Referencia
Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Referencia
Quinazolines as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Referencia
Preparation of carboxamides as ubiquitin-specific protease inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Referencia
Quinazoline derivatives as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 15 °C
Referencia
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 4 - 8 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group
Li, Bryan; Bemish, Raymond; Buzon, Richard A.; Chiu, Charles K.-F.; Colgan, Stephen T.; et al, Tetrahedron Letters, 2003, 44(44), 8113-8115

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  3 h, rt
Referencia
Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Referencia
Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  72 h, rt
Referencia
Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders
, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine
A1195453
Pureza:99%
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Precio ($):585.0